An In-Depth Technical Guide to 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine (CAS Number 123061-47-2)
An In-Depth Technical Guide to 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine (CAS Number 123061-47-2)
A Keystone Building Block for Advanced Organic Synthesis and Drug Discovery
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine, a specialized organometallic reagent pivotal for the construction of complex molecular architectures. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, and strategic applications of this versatile pyrimidine derivative, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1] Its presence in nucleobases underscores its fundamental role in biological systems. Consequently, the development of efficient synthetic methodologies to access functionally diverse pyrimidine derivatives is of paramount importance for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[2][3]
5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine serves as a highly valuable building block in this context. The trifunctional nature of this reagent—a reactive tributylstannyl group for cross-coupling, a chloro leaving group for subsequent functionalization, and a methylthio moiety—offers a powerful platform for the sequential and regioselective introduction of diverse substituents, enabling the rapid assembly of complex molecular libraries for drug discovery programs.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is essential for its effective handling, storage, and application in synthesis.
| Property | Value | Reference |
| CAS Number | 123061-47-2 | [4] |
| Molecular Formula | C₁₇H₃₁ClN₂SSn | [4] |
| Molecular Weight | 449.66 g/mol | [4] |
| Boiling Point | 458.879 °C at 760 mmHg | [4] |
| Flash Point | 231.322 °C | [4] |
| Purity | Typically ≥96% | [4] |
Spectroscopic Characterization (Predicted):
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¹H NMR: The proton on the pyrimidine ring is expected to appear as a singlet in the aromatic region. The protons of the tributyltin group will exhibit characteristic multiplets in the upfield region, while the methylthio group will present as a singlet.
-
¹³C NMR: The spectrum will show distinct signals for the pyrimidine ring carbons, with the carbon bearing the tin atom being significantly influenced by the metal. The carbons of the tributyl and methylthio groups will also be clearly identifiable.[5][6]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the tin and chlorine atoms, which is a key diagnostic feature for the confirmation of the compound's identity.
Synthesis of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine
The synthesis of the title compound is logically approached from its precursor, 4,5-dichloro-2-(methylthio)pyrimidine, via a regioselective stannylation reaction. This transformation leverages the differential reactivity of the chloro substituents on the pyrimidine ring.
Proposed Synthetic Pathway
The introduction of the tributylstannyl group at the C4 position is typically achieved through a metal-halogen exchange reaction followed by quenching with a tributyltin electrophile, or via a palladium-catalyzed reaction. A common and effective method involves the reaction with hexabutylditin in the presence of a palladium catalyst.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Illustrative)
This protocol is based on established methodologies for the stannylation of haloheterocycles and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4,5-dichloro-2-(methylthio)pyrimidine (1.0 eq), hexabutylditin (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add anhydrous and degassed toluene via syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine.
Application in Stille Cross-Coupling Reactions
The primary and most significant application of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is as a nucleophilic partner in Stille cross-coupling reactions.[7][8] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds and is widely employed in the synthesis of complex organic molecules, including pharmaceuticals.[9][10]
The Stille Coupling Mechanism
The catalytic cycle of the Stille reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic halide (R-X), forming a Pd(II) intermediate.
-
Transmetalation: The tributylstannyl group of the pyrimidine reagent is transferred to the palladium center, displacing the halide and forming a new Pd-C bond.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[7]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Field-Proven Insights and Experimental Protocol
The Stille reaction is renowned for its tolerance of a wide array of functional groups, making it particularly suitable for late-stage functionalization in the synthesis of complex molecules.[10]
Detailed Experimental Protocol for a Typical Stille Coupling:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the aryl or heteroaryl halide (1.0 eq) and 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine (1.1 eq) in anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., triphenylarsine) or an additive such as copper(I) iodide (CuI).
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then dried and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired coupled product.
Significance in Drug Discovery: A Gateway to Kinase Inhibitors
The pyrimidine core is a prevalent feature in a multitude of kinase inhibitors approved for clinical use or in advanced stages of development.[2][3] The strategic placement of substituents on the pyrimidine ring is crucial for achieving high potency and selectivity. 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is an ideal starting point for the synthesis of such compounds. The Stille coupling allows for the introduction of an aryl or heteroaryl group at the C4 position, a common pharmacophoric element in many kinase inhibitors. The remaining chloro and methylthio groups can then be further functionalized to modulate the compound's properties and optimize its biological activity.
Safety and Handling
Organotin compounds are known for their toxicity and should be handled with extreme caution in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Tin-containing waste should be handled as hazardous material.
The precursor, 5-Chloro-2-(methylthio)pyrimidine, is classified as a corrosive substance and can cause severe skin burns and eye damage.[11] Similar precautions should be taken when handling the stannylated derivative.
Conclusion
5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is a sophisticated and highly versatile reagent that empowers chemists to construct complex, highly functionalized pyrimidine-containing molecules. Its strategic utility in Stille cross-coupling reactions, coupled with the potential for further derivatization, makes it an invaluable tool in the pursuit of novel therapeutic agents, particularly in the development of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in advanced organic synthesis and medicinal chemistry.
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